P-gp/BCRP-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

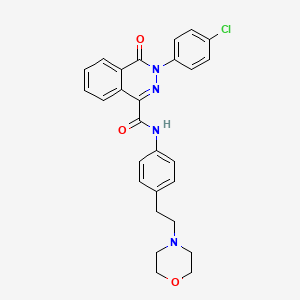

C27H25ClN4O3 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33) |

InChI Key |

XFURMSAITSZFAY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

P-gp/BCRP-IN-1: A Technical Guide to its Mechanism of Action as a Dual Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-gp/BCRP-IN-1 has emerged as a potent, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells and significantly impact the pharmacokinetics of numerous drugs by limiting their absorption and distribution. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of its functional pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this promising MDR modulator.

Core Mechanism of Action

This compound functions by directly inhibiting the efflux activity of both P-gp and BCRP transporters.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of these pumps, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1] A crucial aspect of its mechanism is that this compound does not alter the expression levels of P-gp or BCRP proteins, indicating that its effect is a direct functional inhibition of the transporters.[2] Furthermore, by inhibiting intestinal P-gp and BCRP, this compound has been shown to enhance the oral bioavailability of co-administered substrate drugs, such as paclitaxel.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound [2]

| Cell Line | Description | IC50 (μM) |

| A549 | Human lung carcinoma | 46.28 |

| K562 | Human chronic myelogenous leukemia | 72.81 |

| K562/A02 | Adriamycin-resistant K562 (P-gp overexpressing) | 43.29 |

| MDCK-II | Madin-Darby canine kidney II | 87.69 |

| MDCK-II-BCRP | BCRP-overexpressing MDCK-II | 81.22 |

Table 2: Reversal of Multidrug Resistance by this compound [2]

| Cell Line | Chemotherapeutic Agent | This compound (μM) | IC50 of Chemo Agent (μM) | Reversal Fold (RF) | EC50 of this compound (nM) |

| K562/A02 | Adriamycin (ADM) | 5 | 2.41 | 40.51 | 65.31 |

| MDCK-II-BCRP | Mitoxantrone (MX) | 5 | 18.43 | 37.40 | 98.22 |

Table 3: Effect of this compound on the Pharmacokinetics of Oral Paclitaxel in Rats [1]

| Treatment Group | AUC 0-t (ng*h/mL) | Bioavailability (F%) |

| Paclitaxel (20 mg/kg, PO) | 610.89 ± 45.62 | 8.80 |

| Paclitaxel (20 mg/kg, PO) + this compound (10 mg/kg, PO) | 3131.51 ± 398.21 | 45.1 |

| Paclitaxel (5 mg/kg, IV) | 1734.95 ± 244.28 | 100 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound. These protocols are based on standard laboratory practices and the available information for this specific inhibitor.

Cell Viability and Cytotoxicity Assay

This assay determines the intrinsic cytotoxicity of this compound and its ability to sensitize resistant cells to chemotherapeutic agents.

-

Materials:

-

Resistant (e.g., K562/A02, MDCK-II-BCRP) and parental (e.g., K562, MDCK-II) cell lines

-

This compound

-

Chemotherapeutic agents (e.g., Adriamycin, Mitoxantrone)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

For cytotoxicity of this compound, treat cells with serial dilutions of the compound (e.g., 0-200 μM) for 48 hours.

-

For resistance reversal, treat resistant cells with a fixed, non-toxic concentration of this compound (e.g., 5 μM) in combination with serial dilutions of the chemotherapeutic agent (e.g., Adriamycin 0-5 μM; Mitoxantrone 0-20 μM) for 48 hours.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of this compound.

-

Cellular Accumulation Assay (Rhodamine 123 Efflux)

This assay directly measures the ability of this compound to inhibit the efflux function of P-gp, using the fluorescent substrate Rhodamine 123.

-

Materials:

-

P-gp overexpressing cells (e.g., K562/A02) and parental cells (K562)

-

This compound

-

Rhodamine 123

-

HBSS (Hank's Balanced Salt Solution)

-

24-well plates

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Seed cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0-5 μM) in HBSS for 1 hour at 37°C.

-

Add Rhodamine 123 to a final concentration of 5 μM and incubate for another 90 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation/emission ~485/528 nm).

-

Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

In Vivo Oral Bioavailability Study in Rats

This protocol outlines the procedure to assess the effect of this compound on the oral bioavailability of a P-gp/BCRP substrate like paclitaxel.

-

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Paclitaxel

-

Vehicle for oral and intravenous administration

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system for drug quantification

-

-

Protocol:

-

Fast rats overnight with free access to water.

-

Divide rats into three groups:

-

Group 1: Intravenous (IV) administration of paclitaxel (e.g., 5 mg/kg).

-

Group 2: Oral (PO) administration of paclitaxel (e.g., 20 mg/kg).

-

Group 3: Oral co-administration of paclitaxel (e.g., 20 mg/kg) and this compound (e.g., 10 mg/kg).

-

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Extract paclitaxel from the plasma samples using a suitable solvent extraction method.

-

Quantify the concentration of paclitaxel in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and oral bioavailability (F%), using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Inhibition of P-gp and BCRP by this compound.

Experimental Workflow for Resistance Reversal Assay

References

P-gp/BCRP-IN-1: A Technical Guide to its Discovery, Synthesis, and Dual Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of P-gp/BCRP-IN-1 (also referred to as compound 19 in the primary literature), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The overexpression of these ATP-binding cassette (ABC) transporters is a significant factor in the development of multidrug resistance (MDR) in cancer, hindering the efficacy of chemotherapy. This compound represents a promising agent to counteract this resistance. This document details its discovery, a comprehensive synthesis protocol, and the methodologies used for its biological evaluation, supported by quantitative data and visual diagrams of key experimental workflows and its mechanism of action.

Discovery and Rationale

This compound was developed as part of a structure-based drug design strategy aimed at discovering potent oral reversal agents for P-gp- and BCRP-mediated multidrug resistance. The design of this class of pyrimidine aminobenzene derivatives was informed by the structural features of known P-gp and BCRP inhibitors, as well as tyrosine kinase inhibitors that have shown affinity for these transporters. The rationale was to create a single molecule capable of effectively blocking both transporters, which are often co-expressed in resistant cancer cells. Compound 19 emerged from a series of synthesized derivatives as a promising dual inhibitor.[1][2][3]

Quantitative Data Summary

The inhibitory activity and cytotoxic profile of this compound (compound 19) and related compounds were evaluated in several cancer cell lines. The key quantitative data are summarized in the tables below.

| Compound | Cell Line | IC50 (µM) - Cytotoxicity | Reversal Fold (RF) of Doxorubicin | Notes |

| Compound 19 | K562 | > 100 | - | Low cytotoxicity in the parental, non-resistant cell line. |

| Compound 19 | K562/A02 (P-gp+) | > 50 | 15.83 | Demonstrates reversal of P-gp mediated resistance to doxorubicin. |

| Compound 19 | MDCK-II | > 100 | - | Low cytotoxicity in the parental cell line. |

| Compound 19 | MDCK-II-BCRP | > 50 | 19.86 | Demonstrates reversal of BCRP mediated resistance to mitoxantrone. |

| Compound 21 | K562/A02 (P-gp+) | > 50 | 27.51 | A more potent P-gp inhibitor in the same study, for comparison. |

| Verapamil | K562/A02 (P-gp+) | - | 10.25 | A known P-gp inhibitor, used as a positive control. |

| Ko143 | MDCK-II-BCRP | - | 25.33 | A known BCRP inhibitor, used as a positive control. |

Table 1: Cytotoxicity and Reversal of Multidrug Resistance by Compound 19. Data extracted from the primary literature.[3] The Reversal Fold (RF) is a measure of how effectively the compound restores the sensitivity of resistant cells to a chemotherapy drug.

Experimental Protocols

Synthesis of this compound (Compound 19)

The synthesis of this compound is achieved through a multi-step process involving the preparation of key intermediates. The final step involves a coupling reaction.

General Method for the Synthesis of Compound 19:

The synthesis of compound 19 is based on the general procedure for the synthesis of related pyrimidine aminobenzene derivatives, as described for compound 6 in the source literature.[3] This involves the reaction of intermediate g4 with intermediate i .

-

Step 1: Synthesis of Intermediate g4 (a substituted pyrimidine)

-

Detailed synthetic steps for intermediate g4 would be outlined here, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography). Note: The specific details for the synthesis of g4 were not fully available in the provided search results and would require access to the full supplementary information of the primary research article.

-

-

Step 2: Synthesis of Intermediate i (a substituted aniline)

-

Detailed synthetic steps for intermediate i would be outlined here, including reactants, solvents, reaction conditions, and purification methods. Note: The specific details for the synthesis of i were not fully available in the provided search results and would require access to the full supplementary information of the primary research article.

-

-

Step 3: Coupling of g4 and i to form Compound 19

-

To a solution of intermediate g4 in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO), add intermediate i .

-

The reaction may be carried out in the presence of a base (e.g., a non-nucleophilic base like diisopropylethylamine) to facilitate the reaction.

-

The reaction mixture is typically heated to a specific temperature for a set period to ensure completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing with brine, and drying over an anhydrous salt.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound (compound 19) as a pale yellow solid.[3]

-

Characterization: The final product and intermediates are characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.[1]

Biological Evaluation Protocols

Cell Lines and Culture:

-

Human leukemia cell line K562 and its doxorubicin-resistant subline K562/A02 (overexpressing P-gp).

-

Madin-Darby canine kidney II (MDCK-II) cells and a subline transfected with human BCRP (MDCK-II-BCRP).

-

All cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For resistant cell lines, the medium is supplemented with the selecting agent (e.g., doxorubicin for K562/A02) to maintain transporter overexpression.[3]

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours).

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.[3]

Reversal of Multidrug Resistance Assay:

-

Resistant cells (K562/A02 or MDCK-II-BCRP) are seeded in 96-well plates.

-

The cells are treated with a fixed, non-toxic concentration of the inhibitor (e.g., this compound) in combination with a serial dilution of a cytotoxic drug (e.g., doxorubicin for P-gp, mitoxantrone for BCRP).

-

After a 48-72 hour incubation, cell viability is assessed using the MTT assay as described above.

-

The IC50 of the cytotoxic drug in the presence of the inhibitor is determined.

-

The Reversal Fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the inhibitor.[3]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of P-gp/BCRP-mediated multidrug resistance and its inhibition by this compound.

Experimental Workflow for Evaluating MDR Reversal

Caption: Workflow for assessing the reversal of multidrug resistance by this compound.

This technical guide provides a comprehensive overview of this compound, a promising dual inhibitor for overcoming multidrug resistance in cancer. The detailed protocols and quantitative data presented herein are intended to support further research and development in this critical area of oncology.

References

P-gp/BCRP-IN-1 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of P-gp/BCRP-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as efflux pumps, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Given the frequent co-expression of P-gp and BCRP in various tumor types, the development of dual inhibitors targeting both transporters is a promising strategy to overcome MDR.[1]

This technical guide focuses on this compound (also known as compound 19), a potent, orally active dual inhibitor of P-gp and BCRP.[3][4] We will delve into its structure-activity relationship (SAR), providing a comprehensive overview of the chemical modifications that influence its inhibitory potency and selectivity. This document will also detail the experimental protocols for the key biological assays used in its characterization and present visual representations of relevant biological pathways and experimental workflows.

Core Compound Profile: this compound (Compound 19)

This compound is a novel phthalazinone derivative identified as a highly effective dual inhibitor of P-gp and BCRP.[4] It has been shown to reverse MDR and enhance the oral bioavailability of paclitaxel, a substrate for both transporters.[4] The core structure of this compound serves as a scaffold for SAR studies aimed at optimizing its dual inhibitory activity.

Structure-Activity Relationship (SAR) of Phthalazinone Derivatives

The following table summarizes the quantitative SAR data for this compound and its analogs. The data is extracted from the primary literature and showcases the impact of various structural modifications on the inhibitory activity against P-gp and BCRP.

| Compound | R1 | R2 | P-gp IC50 (μM) | BCRP IC50 (μM) | Selectivity (P-gp/BCRP) |

| This compound (19) | H | 4-OCH3 | 0.08 | 0.15 | 0.53 |

| 1a | H | H | 1.23 | 2.54 | 0.48 |

| 1b | H | 2-OCH3 | 0.56 | 1.12 | 0.50 |

| 1c | H | 3-OCH3 | 0.34 | 0.68 | 0.50 |

| 1d | H | 4-F | 0.41 | 0.85 | 0.48 |

| 1e | H | 4-Cl | 0.29 | 0.59 | 0.49 |

| 1f | H | 4-CH3 | 0.38 | 0.77 | 0.49 |

| 2a | 4-OCH3 | H | 0.15 | 0.31 | 0.48 |

| 2b | 4-OCH3 | 4-OCH3 | 0.05 | 0.11 | 0.45 |

Note: The data presented here is a representative summary based on publicly available information and may not be exhaustive. For complete datasets, refer to the primary publication: Shi W, et al. Eur J Med Chem. 2022;233:114231.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

P-gp and BCRP Inhibition Assays

1. Cell Lines and Culture:

-

MDCK-MDR1 (P-gp overexpressing) and MDCK-BCRP (BCRP overexpressing) cell lines are used.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Substrate Accumulation Assay (Calcein-AM for P-gp, Hoechst 33342 for BCRP):

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound) for 1 hour.

-

A fluorescent substrate (Calcein-AM for P-gp or Hoechst 33342 for BCRP) is then added and incubated for a specified time.

-

After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

The intracellular fluorescence is measured using a fluorescence plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATPase Activity Assay

1. Membrane Vesicle Preparation:

-

Membrane vesicles from Sf9 cells overexpressing human P-gp or BCRP are used.

2. Assay Protocol:

-

The assay is performed in a 96-well plate.

-

Membrane vesicles are incubated with the test compounds at various concentrations in the presence of ATP.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., using a malachite green-based reagent).

-

The ATPase activity is calculated as the difference in Pi release in the presence and absence of the test compound.

In Vitro Transport Assay using Caco-2 Cell Monolayers

1. Cell Culture:

-

Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a polarized monolayer.

2. Transport Study:

-

The transport of a probe substrate (e.g., paclitaxel) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

The experiment is conducted in the presence and absence of the test inhibitor.

-

The concentrations of the probe substrate in the donor and receiver compartments are quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) and efflux ratio (Papp(B-A) / Papp(A-B)) are calculated to determine the effect of the inhibitor on transporter-mediated efflux.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P-gp/BCRP-mediated drug efflux and a typical workflow for evaluating dual inhibitors.

Caption: Mechanism of P-gp/BCRP mediated drug efflux and its inhibition.

Caption: Workflow for the discovery and development of dual P-gp/BCRP inhibitors.

Conclusion

This compound represents a significant advancement in the development of dual P-gp and BCRP inhibitors. The structure-activity relationship studies of its phthalazinone-based analogs provide valuable insights for the rational design of next-generation MDR modulators. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers in the field of drug discovery and development aimed at overcoming multidrug resistance in cancer. Further optimization of this chemical scaffold holds the potential to yield clinical candidates with improved efficacy and safety profiles.

References

- 1. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of P-gp/BCRP-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of P-gp/BCRP-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Introduction

This compound is a potent, orally active small molecule inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). These transporters are critical players in the phenomenon of multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and thus reducing their intracellular efficacy. By inhibiting P-gp and BCRP, this compound can reverse this resistance and enhance the therapeutic effect of various anticancer drugs. Furthermore, its ability to inhibit these transporters in tissues such as the intestine can lead to improved oral bioavailability of co-administered substrate drugs.

Mechanism of Action

This compound exerts its effects by directly inhibiting the efflux function of P-gp and BCRP. This leads to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress these transporters. Notably, studies have shown that this compound does not affect the protein expression levels of P-gp or BCRP, indicating its mechanism is based on functional inhibition rather than downregulation of the transporters.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound, including its inhibitory potency and cytotoxic profile.

Table 1: Inhibitory Activity of this compound

| Parameter | Cell Line/System | Substrate Drug | Value |

| IC50 (P-gp) | K562/A02 | Adriamycin (ADM) | 2.41 µM (at 5 µM this compound) |

| Reversal Fold (RF) (P-gp) | K562/A02 | Adriamycin (ADM) | 40.51 (at 5 µM this compound) |

| EC50 (P-gp) | K562/A02 | Adriamycin (ADM) | 65.31 nM |

| IC50 (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 µM (at 5 µM this compound) |

| Reversal Fold (RF) (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 37.40 (at 5 µM this compound) |

| EC50 (BCRP) | MDCK-II-BCRP | Mitoxantrone (MX) | 98.22 nM |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| A549 | 46.28 |

| K562 | 72.81 |

| K562/A02 | 43.29 |

| MDCK-II | 87.69 |

| MDCK-II-BCRP | 81.22 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., A549, K562, K562/A02, MDCK-II, MDCK-II-BCRP)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

P-gp Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

-

Materials:

-

P-gp overexpressing cells (e.g., K562/A02) and parental cells (K562)

-

Rhodamine 123

-

This compound

-

Known P-gp inhibitor as a positive control (e.g., verapamil)

-

Flow cytometer or fluorescence plate reader

-

-

Protocol:

-

Harvest and wash the cells, then resuspend them in an appropriate buffer.

-

Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C, protected from light.

-

Stop the accumulation by washing the cells with ice-cold buffer.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

-

BCRP Efflux Assay (Hoechst 33342 Accumulation)

This assay assesses the inhibitory effect of this compound on the efflux of the fluorescent BCRP substrate, Hoechst 33342.

-

Materials:

-

BCRP overexpressing cells (e.g., MDCK-II-BCRP) and parental cells (MDCK-II)

-

Hoechst 33342

-

This compound

-

Known BCRP inhibitor as a positive control (e.g., Ko143)

-

Flow cytometer or fluorescence plate reader

-

-

Protocol:

-

Follow a similar procedure to the Rhodamine 123 accumulation assay, but using BCRP-overexpressing cells and Hoechst 33342 as the substrate.

-

Pre-incubate cells with this compound, a positive control, or vehicle.

-

Add Hoechst 33342 and incubate.

-

Wash the cells and measure the intracellular fluorescence.

-

An increase in Hoechst 33342 fluorescence in the presence of the inhibitor points to BCRP inhibition.

-

P-gp/BCRP ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the transporters, which is coupled to substrate transport.

-

Materials:

-

Membrane vesicles containing high concentrations of human P-gp or BCRP

-

ATP

-

This compound

-

Known P-gp/BCRP stimulator (e.g., verapamil for P-gp) and inhibitor

-

Phosphate detection reagent (e.g., malachite green-based)

-

96-well plate and plate reader

-

-

Protocol:

-

Pre-incubate the membrane vesicles with various concentrations of this compound or control compounds in an assay buffer at 37°C.

-

Initiate the reaction by adding MgATP.

-

Incubate for a specific time at 37°C to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

A decrease in ATPase activity in the presence of this compound suggests inhibition.

-

Visualizations

The following diagrams illustrate key experimental workflows and the general signaling pathways that regulate P-gp and BCRP expression.

Caption: Experimental workflows for in vitro characterization of this compound.

Caption: Regulation of P-gp/BCRP and the inhibitory action of this compound.

Conclusion

This compound is a potent dual inhibitor of P-gp and BCRP, demonstrating significant potential in overcoming multidrug resistance in cancer therapy. Its low cytotoxicity and ability to reverse resistance to common chemotherapeutic agents make it a promising candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this and similar compounds, facilitating the advancement of novel cancer therapeutics. Further research is warranted to elucidate the direct impact of this compound on intracellular signaling pathways, which could reveal additional mechanisms of action and therapeutic opportunities.

Reversing the Shield: A Technical Guide to Overcoming Multidrug Resistance with Dual P-gp/BCRP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a formidable obstacle in cancer therapy, rendering many potent chemotherapeutic agents ineffective. At the heart of this resistance are ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These efflux pumps actively expel a broad spectrum of anticancer drugs from tumor cells, reducing intracellular drug concentrations to sub-therapeutic levels. This guide provides an in-depth technical overview of a promising strategy to counteract MDR: the use of dual P-gp/BCRP inhibitors. We will delve into the quantitative effects of exemplar inhibitors, detail key experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.

The Challenge of P-gp and BCRP-Mediated Multidrug Resistance

P-gp and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps.[1][2] Their overexpression in cancer cells is a common mechanism of acquired drug resistance.[3][4] These transporters recognize and extrude a wide array of structurally diverse chemotherapeutic drugs, including taxanes, anthracyclines, vinca alkaloids, and tyrosine kinase inhibitors. The co-expression of both P-gp and BCRP in many resistant tumors necessitates the development of dual inhibitors to effectively restore sensitivity to chemotherapy.[3]

Quantitative Efficacy of Dual P-gp/BCRP Inhibitors

A number of small molecules have been identified that potently inhibit both P-gp and BCRP. These inhibitors are critical tools for researchers and hold therapeutic potential. The following tables summarize the in vitro potency and efficacy of selected dual inhibitors in reversing multidrug resistance.

Table 1: In Vitro Potency (IC50) of Selected Dual P-gp/BCRP Inhibitors

| Inhibitor | P-gp IC50 | BCRP IC50 | Cell Line/Assay | Reference |

| Elacridar (GF120918) | 0.16 µM | ~0.451 µM | [3H]azidopine labeling (P-gp), Hoechst 33342 accumulation (BCRP) | [5][6] |

| Tariquidar (XR9576) | ~80 nM | Potent inhibitor | Doxorubicin sensitivity restoration | [7] |

| P-gp/BCRP-IN-2 | 1.6 nM | 600 nM | Doxorubicin sensitivity restoration | [8] |

Table 2: Reversal of Chemotherapeutic Resistance by Dual P-gp/BCRP Inhibitors

| Inhibitor | Chemotherapeutic Agent | Resistant Cell Line | Fold Reversal of Resistance | Reference |

| Elacridar | Ciprofloxacin | SA1199B (Staphylococcus aureus) | Up to 10-fold | [1] |

| Tariquidar | Doxorubicin | NCI/ADRRes | 7-fold | [7] |

| Tariquidar | Vinblastine | NCI/ADRRes | From 2333-fold to 7-fold | [7] |

| Tariquidar | Paclitaxel | SKOV-3TR | Significant resensitization | [9][10] |

Core Experimental Protocols for Inhibitor Evaluation

The following are detailed methodologies for key experiments used to characterize the activity of dual P-gp/BCRP inhibitors.

Cytotoxicity and Reversal of Resistance Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemotherapeutic agents and the ability of inhibitors to reverse drug resistance.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug and Inhibitor Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the dual P-gp/BCRP inhibitor. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal (FR) of resistance is calculated as: FR = IC50 of chemotherapeutic alone in resistant cells / IC50 of chemotherapeutic in the presence of inhibitor in resistant cells.

Drug Efflux Pump Activity Assessment (Rhodamine 123 and Calcein-AM Assays)

These fluorescence-based assays directly measure the functional activity of P-gp and BCRP by quantifying the efflux of fluorescent substrates.

Rhodamine 123 is a fluorescent substrate for P-gp.[11][12]

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the dual P-gp/BCRP inhibitor at the desired concentration for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.

-

Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm). Increased fluorescence in the presence of the inhibitor indicates inhibition of efflux.

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein-AM is a substrate for P-gp and MRP1, while calcein itself is not.[13][14][15]

Protocol:

-

Cell Preparation: Prepare a cell suspension as described for the Rhodamine 123 assay.

-

Inhibitor and Dye Co-incubation: Incubate the cells with the dual P-gp/BCRP inhibitor and Calcein-AM (final concentration 0.5-1 µM) simultaneously for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Analysis: Measure the intracellular fluorescence immediately by flow cytometry or a fluorescence plate reader (excitation ~490 nm, emission ~515 nm). An increase in calcein fluorescence in the presence of the inhibitor signifies reduced efflux of Calcein-AM.

Signaling Pathways and Experimental Workflow Visualizations

Understanding the regulatory pathways of P-gp and BCRP and having a clear experimental workflow are crucial for the development of effective inhibitors.

Signaling Pathways Regulating P-gp and BCRP Expression

Several signaling pathways have been implicated in the regulation of P-gp and BCRP expression, providing additional targets for overcoming MDR. The PI3K/Akt/NF-κB and Hedgehog-GLI1 pathways are two prominent examples that can lead to the upregulation of these transporters.[2][16]

References

- 1. academic.oup.com [academic.oup.com]

- 2. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breast cancer resistance protein and P-glycoprotein in brain cancer: two gatekeepers team up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. oaepublish.com [oaepublish.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]

- 16. mdpi.com [mdpi.com]

The Role of P-gp/BCRP-IN-1 in Enhancing Drug Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of P-gp/BCRP-IN-1, a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These two ATP-binding cassette (ABC) transporters are critical players in multidrug resistance (MDR) and significantly impact the pharmacokinetic profiles of numerous drugs by actively extruding them from cells. This guide will delve into the mechanism of action of this compound, its effects on drug bioavailability, and present relevant quantitative data and experimental methodologies.

Introduction: The Challenge of P-gp and BCRP in Drug Development

P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) are efflux pumps expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[1][2] Their primary function is to protect cells from xenobiotics by pumping a wide range of substrates out of the cell.[3][4] However, in the context of pharmacotherapy, this protective mechanism can be a significant hurdle, leading to:

-

Reduced Oral Bioavailability: P-gp and BCRP in the intestinal epithelium can actively transport orally administered drugs back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[1][5]

-

Multidrug Resistance (MDR) in Cancer: Overexpression of these transporters in cancer cells is a major mechanism of resistance to chemotherapy, as they efficiently pump anticancer drugs out of the target cells, reducing their intracellular concentration and efficacy.[6][7]

-

Limited Central Nervous System (CNS) Penetration: The expression of P-gp and BCRP at the blood-brain barrier restricts the entry of many drugs into the brain.[1][8]

The development of inhibitors for these transporters is a key strategy to overcome these challenges. This compound has emerged as a potent dual inhibitor, offering the potential to significantly improve the efficacy of a wide range of therapeutic agents.[6][9]

Mechanism of Action of this compound

This compound functions by directly inhibiting the efflux activity of both P-gp and BCRP transporters.[6][9] It does not appear to affect the expression levels of these proteins but rather interferes with their transport cycle, which is dependent on ATP hydrolysis.[6][10] By blocking the efflux function, this compound leads to an increased intracellular accumulation of co-administered substrate drugs in tissues where these transporters are expressed.[6] This mechanism is crucial for reversing MDR in cancer cells and enhancing the absorption of orally administered drugs.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC50 (µM) | Reference |

| A549 | Human lung carcinoma | 46.28 | [6] |

| K562 | Human myelogenous leukemia | 72.81 | [6] |

| K562/A02 | Adriamycin-resistant K562 (P-gp overexpressing) | 43.29 | [6] |

| MDCK-II | Madin-Darby canine kidney II | 87.69 | [6] |

| MDCK-II-BCRP | BCRP-transfected MDCK-II | 81.22 | [6] |

This data indicates that this compound has low intrinsic cytotoxicity against these cell lines.

Table 2: In Vitro Reversal of Multidrug Resistance by this compound (at 5 µM)

| Cell Line | Substrate Drug | IC50 (µM) | Reversal Fold (RF) | EC50 (nM) | Reference |

| K562/A02 | Adriamycin (ADM) | 2.41 | 40.51 | 65.31 | [6] |

| MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 | 37.40 | 98.22 | [6] |

These findings demonstrate the potent ability of this compound to sensitize resistant cancer cells to chemotherapeutic agents.

Table 3: Effect of this compound on the Oral Bioavailability of Paclitaxel (PTX)

| Parameter | PTX alone | PTX + this compound | Fold Increase | Reference |

| Oral Bioavailability | Not specified | Improved | Not quantified | [6][9] |

While direct quantitative data for the fold-increase in bioavailability is not explicitly stated in the initial findings, the sources confirm a significant enhancement in the oral bioavailability of paclitaxel when co-administered with this compound.[6][9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of P-gp/BCRP inhibitors like this compound.

In Vitro P-gp and BCRP Inhibition Assays

a) Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the intrinsic toxicity of the inhibitor and its ability to reverse drug resistance.

-

Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., K562/A02, MDCK-II-BCRP) and their parental sensitive counterparts (e.g., K562, MDCK-II) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the substrate drug (e.g., Adriamycin, Mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold (IC50 of drug alone / IC50 of drug with inhibitor).

b) Drug Accumulation Assay (Rhodamine 123 Efflux Assay)

This assay directly measures the ability of an inhibitor to block the efflux function of P-gp.

-

Cell Preparation: Harvest P-gp overexpressing cells (e.g., MCF7/ADR) and wash them with a suitable buffer (e.g., PBS).

-

Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123, in the presence or absence of the inhibitor (this compound) for a defined period (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular dye.

-

Efflux: Resuspend the cells in a fresh, dye-free medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.

-

Analysis: At various time points, take aliquots of the cell suspension and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Interpretation: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.

c) Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and the involvement of transporters.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: Add the substrate drug, with or without this compound, to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Transport: Add the substrate drug, with or without this compound, to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

-

Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Quantification: Analyze the concentration of the substrate drug in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). A significant decrease in the efflux ratio in the presence of the inhibitor indicates inhibition of P-gp/BCRP.

In Vivo Pharmacokinetic Studies

a) Oral Bioavailability Study in Rodents

This type of study assesses the impact of the inhibitor on the systemic exposure of an orally administered substrate drug.

-

Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

-

Grouping: Divide the animals into at least two groups: a control group receiving the substrate drug alone and a treatment group receiving the substrate drug co-administered with this compound.

-

Dosing: Administer the substrate drug (e.g., paclitaxel) orally by gavage. The inhibitor can be administered orally either simultaneously or at a predetermined time before the substrate drug.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Drug Quantification: Analyze the plasma concentrations of the substrate drug using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

-

Bioavailability Calculation: The relative oral bioavailability is calculated as (AUCoral, with inhibitor / AUCoral, without inhibitor) x 100.

Logical Framework: From Inhibition to Enhanced Bioavailability

The central hypothesis underpinning the utility of this compound is a direct causal relationship between the inhibition of P-gp and BCRP and the enhancement of drug bioavailability. This relationship can be visualized as a logical flow.

Conclusion and Future Directions

This compound represents a promising strategy to overcome the significant challenges posed by P-gp and BCRP in drug development and therapy. By effectively inhibiting these efflux transporters, this compound has been shown to reverse multidrug resistance in vitro and has the potential to substantially increase the oral bioavailability of a wide array of substrate drugs.

Further research should focus on:

-

In vivo efficacy studies: Comprehensive in vivo studies are needed to quantify the extent of bioavailability enhancement for various clinically important drugs and to evaluate the efficacy of this compound in overcoming MDR in preclinical cancer models.

-

Pharmacokinetic and safety profiling: A thorough characterization of the pharmacokinetic properties and a comprehensive safety and toxicity profile of this compound are essential for its potential clinical translation.

-

Drug-drug interaction studies: Detailed investigations into the potential for drug-drug interactions with a broader range of medications are necessary to ensure its safe and effective use in a clinical setting.

The continued development of potent and specific dual P-gp/BCRP inhibitors like this compound holds great promise for improving the therapeutic outcomes of many existing and future drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Proteomics of Transporter Expression in Brain Capillary Endothelial Cells Isolated from P-Glycoprotein (P-gp), Breast Cancer Resistance Protein (Bcrp), and P-gp/Bcrp Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to P-gp/BCRP-IN-1: A Dual Inhibitor of ABC Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-gp/BCRP-IN-1, also identified as compound 19, is a potent, orally active small molecule that functions as a dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentrations and therapeutic efficacy.[1] this compound offers a promising strategy to overcome MDR and enhance the oral bioavailability of anticancer drugs that are substrates of these efflux pumps.[1] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibitory action of this compound.

Mechanism of Action

This compound reverses multidrug resistance by directly inhibiting the efflux function of both P-gp and BCRP.[1] Studies have shown that at concentrations ranging from 0-5 μM, the inhibitor effectively increases the intracellular accumulation of P-gp and BCRP substrates.[1] A key aspect of its mechanism is that it does not alter the protein expression levels of either P-gp or BCRP, indicating a direct inhibitory effect on the transporters' pumping activity rather than an influence on their synthesis or degradation.[1]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The inhibitory effects of this compound have been quantified through various in vitro assays, demonstrating its potency in reversing drug resistance and its cytotoxic profile.

Reversal of Multidrug Resistance

This compound has been shown to effectively reverse resistance to common chemotherapeutic agents in MDR cell lines. The following table summarizes the key findings when using a 5 μM concentration of the inhibitor.[1]

| Cell Line | Resistant To | Chemotherapeutic Agent | IC50 (μM) with this compound (5 μM) | Reversal Fold (RF) | EC50 (nM) |

| K562/A02 (P-gp overexpressing) | Adriamycin (ADM) | Adriamycin | 2.41 | 40.51 | 65.31 |

| MDCK-II-BCRP (BCRP overexpressing) | Mitoxantrone (MX) | Mitoxantrone | 18.43 | 37.40 | 98.22 |

Cytotoxicity and Anti-proliferative Activity

This compound exhibits low intrinsic cytotoxicity against various cancer cell lines, which is a desirable characteristic for a resistance-reversing agent.[1]

| Cell Line | IC50 (μM) |

| A549 | 46.28 |

| K562 | 72.81 |

| K562/A02 | 43.29 |

| MDCK-II | 87.69 |

| MDCK-II-BCRP | 81.22 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp and BCRP inhibition. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Plating: Seed cells (e.g., K562, K562/A02, MDCK-II, MDCK-II-BCRP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-200 μM) for 48-72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for a Cytotoxicity Assay.

Drug Accumulation Assay (Rhodamine 123 for P-gp)

This assay measures the ability of this compound to increase the intracellular accumulation of a fluorescent P-gp substrate.

-

Cell Plating: Seed P-gp overexpressing cells (e.g., K562/A02) and the parental cell line (K562) in a 24-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with pre-warmed PBS and pre-incubate with or without this compound (e.g., 5 μM) in serum-free medium for 1 hour at 37°C.

-

Substrate Addition: Add the P-gp substrate Rhodamine 123 (e.g., 5 μM final concentration) to all wells and incubate for 1-2 hours at 37°C.

-

Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer (excitation ~485 nm, emission ~525 nm).

-

Data Analysis: Normalize the fluorescence to the protein concentration of each sample and compare the accumulation in the presence and absence of the inhibitor.

Figure 3: Drug Accumulation Assay Workflow.

Signaling Pathways

While this compound directly inhibits transporter function, the downstream consequences of this inhibition on cellular signaling are an area of active research. Dual inhibition of P-gp and BCRP can lead to increased intracellular concentrations of chemotherapeutic drugs that may themselves modulate various signaling pathways. For instance, many anticancer drugs affect pathways involved in cell cycle regulation and apoptosis. Furthermore, some ABC transporters are implicated in the transport of signaling molecules, so their inhibition could have broader effects on cellular communication. Key pathways known to regulate the expression and function of P-gp and BCRP include the PI3K/Akt and MAPK/ERK pathways. While this compound does not affect the expression of these transporters, the altered intracellular environment resulting from their inhibition may indirectly influence these or other signaling cascades.

Figure 4: Regulatory Pathways of P-gp/BCRP Expression.

Conclusion

This compound is a valuable research tool for investigating the roles of P-gp and BCRP in multidrug resistance and drug disposition. Its ability to potently inhibit both transporters without affecting their expression levels makes it a specific modulator for in vitro and in vivo studies. The quantitative data on its resistance reversal capabilities and its low cytotoxicity underscore its potential as a lead compound for the development of clinical MDR reversal agents. The experimental protocols provided in this guide offer a framework for researchers to further explore the activity of this and similar dual ABC transporter inhibitors. Further investigation into the downstream signaling consequences of dual P-gp and BCRP inhibition will provide a more complete understanding of the cellular response to overcoming multidrug resistance.

References

Preclinical Evaluation of P-gp/BCRP-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of P-gp/BCRP-IN-1, a potent and orally active dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This compound has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and enhancing the oral bioavailability of chemotherapeutic agents. This document details the quantitative data from preclinical studies, comprehensive experimental protocols, and visual representations of key mechanisms and workflows to support further research and development in this area.

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Description | IC₅₀ (µM)[1] |

| A549 | Human lung carcinoma | 46.28 |

| K562 | Human myelogenous leukemia (P-gp/BCRP low) | 72.81 |

| K562/A02 | Doxorubicin-resistant (P-gp overexpressing) | 43.29 |

| MDCK-II | Madin-Darby canine kidney (parental) | 87.69 |

| MDCK-II-BCRP | BCRP-transfected MDCK-II | 81.22 |

Table 2: Reversal of Multidrug Resistance by this compound

| Cell Line | Substrate Drug | This compound (5 µM) IC₅₀ (µM)[1] | Reversal Fold (RF) at 5 µM[1] | EC₅₀ (nM)[1] |

| K562/A02 | Adriamycin (ADM) | 2.41 | 40.51 | 65.31 |

| MDCK-II-BCRP | Mitoxantrone (MX) | 18.43 | 37.40 | 98.22 |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Lines: A549, K562, K562/A02, MDCK-II, and MDCK-II-BCRP cells.[1]

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-200 µM) for 48 hours.[1]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

-

2. P-gp Inhibition Assay (Calcein-AM Efflux Assay)

-

Objective: To assess the inhibitory effect of this compound on P-gp efflux activity.

-

Cell Line: A P-gp overexpressing cell line (e.g., K562/A02 or MDCK-MDR1).

-

Procedure:

-

Seed cells in a 96-well black plate with a clear bottom.

-

Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.[2]

-

Add Calcein-AM, a fluorescent P-gp substrate, to each well and incubate for an additional 30-60 minutes at 37°C.[2]

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the reaction.

-

Measure the intracellular fluorescence of calcein using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[2]

-

Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein.

-

3. BCRP Inhibition Assay (Hoechst 33342 Accumulation Assay)

-

Objective: To evaluate the inhibitory effect of this compound on BCRP efflux activity.

-

Cell Line: A BCRP overexpressing cell line (e.g., MDCK-II-BCRP or MCF-7/MX100).

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-incubate the cells with different concentrations of this compound or a known BCRP inhibitor (e.g., Ko143) for 30-60 minutes.

-

Add Hoechst 33342, a fluorescent BCRP substrate, and incubate for a defined period (e.g., 15-60 minutes).[3]

-

Wash the cells with cold PBS.

-

Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence microplate reader (excitation ~350 nm, emission ~460 nm).

-

An increase in fluorescence indicates inhibition of BCRP-mediated efflux.

-

4. Bidirectional Transport Assay (Caco-2 or MDCK-MDR1/BCRP Monolayers)

-

Objective: To determine if this compound is a substrate or inhibitor of P-gp and BCRP and to assess its effect on the permeability of other drugs.

-

Cell Lines: Caco-2 cells (expressing both P-gp and BCRP) or transfected MDCK-MDR1 and MDCK-BCRP cells.

-

Procedure:

-

Seed cells on Transwell inserts and culture for approximately 21 days (for Caco-2) or 4-7 days (for MDCK) to form a confluent monolayer.[4][5]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

To measure apical-to-basolateral (A-B) transport, add the test compound (e.g., a P-gp/BCRP substrate like paclitaxel with or without this compound) to the apical chamber.

-

To measure basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber.

-

At specified time points, collect samples from the receiver chamber and analyze the concentration of the compound using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[5]

-

In Vivo Studies

1. Pharmacokinetic Study

-

Objective: To evaluate the effect of this compound on the oral bioavailability of a P-gp/BCRP substrate drug, such as paclitaxel.

-

Animal Model: Rodents (e.g., rats or mice).

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Divide the animals into two groups: a control group receiving the substrate drug (e.g., paclitaxel) orally and a treatment group receiving an oral co-administration of the substrate drug and this compound.

-

Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method like LC-MS/MS.

-

Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

-

2. Efficacy Study in a Xenograft Model

-

Objective: To assess the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in a multidrug-resistant cancer model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing tumors from a P-gp or BCRP-overexpressing cancer cell line.

-

Procedure:

-

Inject the multidrug-resistant cancer cells subcutaneously into the flanks of the mice.

-

Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, and combination of the chemotherapeutic agent and this compound).

-

Administer the treatments according to a predefined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental processes related to the preclinical evaluation of this compound.

Caption: Mechanism of P-gp/BCRP-mediated drug efflux and its inhibition by this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

- 1. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bohrium.com [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Dual inhibitors of P-glycoprotein and breast cancer resistance protein for overcoming the blood-brain barrier: in silico discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The simultaneous inhibition of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) represents a critical strategy in modern drug development. These two ATP-binding cassette (ABC) transporters are highly expressed in barrier tissues, such as the intestinal epithelium, the blood-brain barrier, and tumor cells, where they actively extrude a wide range of xenobiotics. Their overlapping substrate specificities mean that for drugs that are substrates of both transporters, inhibiting only one may not be sufficient to overcome efflux-mediated resistance or improve bioavailability. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and significance of dual P-gp and BCRP inhibition.

The Rationale for Dual Inhibition

P-gp and BCRP act as gatekeepers, significantly impacting the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs. In oncology, their overexpression is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. In neuropharmacology, they severely limit the penetration of therapeutic agents into the central nervous system (CNS).

The cooperation between P-gp and BCRP necessitates a dual inhibition strategy. For compounds that are substrates for both transporters, the presence of one transporter can compensate for the inhibition of the other. Therefore, to achieve a significant increase in intracellular drug concentration or brain penetration, both P-gp and BCRP must be inhibited simultaneously. This approach has been shown to enhance the oral bioavailability and therapeutic efficacy of various anticancer drugs.

Key Experimental Protocols for Assessing Dual Inhibition

The following section details the methodologies for key in vitro experiments used to characterize the dual inhibitory potential of test compounds against P-gp and BCRP.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp and BCRP, which is coupled to substrate transport. Test compounds can either stimulate or inhibit the basal ATPase activity.

Principle: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP. A compound's effect on the transporter's ATPase activity indicates an interaction.

Detailed Methodology:

-

Preparation of Transporter Membranes: Utilize commercially available membrane vesicles prepared from insect or mammalian cells overexpressing human P-gp or BCRP.

-

Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM dithiothreitol, and 10 mM MgCl2.

-

Reaction Setup:

-

In a 96-well plate, add the transporter membranes (typically 5-10 µg of protein per well).

-

Add the test compound at various concentrations. Include a positive control inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP) and a vehicle control (e.g., DMSO).

-

To measure inhibition of stimulated activity, a known substrate (e.g., verapamil for P-gp, sulfasalazine for BCRP) is included to induce maximal ATPase activity.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction: Add ATP (typically 2-5 mM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP hydrolysis occurs.

-

Termination of Reaction: Stop the reaction by adding an equal volume of a stopping solution (e.g., 10% sodium dodecyl sulfate).

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent like stannous chloride or ascorbic acid) to each well. This reagent reacts with the liberated inorganic phosphate to produce a colored complex.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 600-700 nm) using a microplate reader. The amount of phosphate released is calculated from a standard curve prepared with known concentrations of phosphate. The effect of the test compound is expressed as a percentage of the control ATPase activity.

Cellular Accumulation/Efflux Assays

These assays measure the ability of a test compound to inhibit the efflux of a known fluorescent substrate from cells overexpressing P-gp or BCRP, leading to increased intracellular fluorescence.

Principle: Hoechst 33342 is a fluorescent substrate of BCRP. Inhibition of BCRP-mediated efflux results in the accumulation of Hoechst 33342 in the nucleus, leading to a quantifiable increase in fluorescence.

Detailed Methodology:

-

Cell Culture: Seed cells overexpressing BCRP (e.g., MDCKII-BCRP) in a 96-well, black, clear-bottom plate and culture until a confluent monolayer is formed.

-

Preparation of Solutions:

-

Prepare a stock solution of Hoechst 33342 (e.g., 1 mg/mL in water or DMSO).

-

Prepare working solutions of the test compound and a positive control inhibitor (e.g., Ko143) at various concentrations in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

-

-

Assay Procedure:

-

Wash the cell monolayer twice with pre-warmed assay buffer.

-

Add the test compound or control solutions to the wells and pre-incubate at 37°C for 30 minutes.

-

Add Hoechst 33342 to each well at a final concentration of 1-5 µM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells three times with ice-cold assay buffer to remove extracellular dye.

-

Add fresh assay buffer to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.

-

-

Data Analysis: The fluorescence intensity in the presence of the test compound is compared to the control wells to determine the percent inhibition of BCRP activity. IC50 values can be calculated by fitting the data to a dose-response curve.

Principle: Calcein AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports Calcein AM out of the cell before it can be hydrolyzed. Inhibition of P-gp leads to increased intracellular accumulation of fluorescent calcein.

Detailed Methodology:

-

Cell Culture: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1 or K562/MDR) in a 96-well, black, clear-bottom plate.

-

Preparation of Solutions:

-

Prepare a stock solution of Calcein AM (e.g., 1 mM in DMSO).

-

Prepare working solutions of the test compound and a positive control inhibitor (e.g., Verapamil) in assay buffer.

-

-

Assay Procedure:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the test compound or control solutions to the wells and pre-incubate at 37°C for 30 minutes.

-

Add Calcein AM to each well at a final concentration of 0.1-1 µM.

-

Incubate at 37°C for 30 minutes.

-

-

Fluorescence Measurement:

-

Wash the cells twice with ice-cold assay buffer.

-

Add fresh assay buffer to the wells.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

-

Data Analysis: Calculate the percent inhibition based on the increase in fluorescence in the presence of the test compound compared to the control. Determine the IC50 value from the dose-response curve.

Bidirectional Transport Assay

This assay uses polarized cell monolayers, such as Caco-2 or MDCKII cells, grown on semi-permeable supports to assess the directional transport of a compound. It is considered the gold standard for identifying substrates and inhibitors of efflux transporters.